molecular formula C25H23N5O5 B14091758 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B14091758
M. Wt: 473.5 g/mol
InChI Key: ZOLFRYITSQLVIV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that features multiple fused ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the dihydroisoquinoline moiety: This can be synthesized via Pictet-Spengler reaction involving an aldehyde and an amine.

    Construction of the pyrido[2,3-d]pyrimidine core: This can be done through condensation reactions involving appropriate amines and diketones.

    Final coupling: The final step involves coupling the synthesized intermediates under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at specific sites to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where the ring systems are activated.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Its complex structure suggests that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound may be investigated for their therapeutic potential. The presence of multiple functional groups and ring systems suggests that it could have activity against various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide analogs: Compounds with similar core structures but different substituents.

    Other benzodioxin derivatives: Compounds that share the benzodioxin ring but have different functional groups.

    Isoquinoline derivatives: Compounds that share the isoquinoline moiety but differ in other parts of the molecule.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple ring systems and functional groups

Properties

Molecular Formula

C25H23N5O5

Molecular Weight

473.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C25H23N5O5/c31-20-12-17(23(32)26-16-5-6-18-19(11-16)35-10-9-34-18)21-22(27-20)28-25(29-24(21)33)30-8-7-14-3-1-2-4-15(14)13-30/h1-6,11,17H,7-10,12-13H2,(H,26,32)(H2,27,28,29,31,33)

InChI Key

ZOLFRYITSQLVIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=CC6=C(C=C5)OCCO6)C(=O)N3

Origin of Product

United States

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